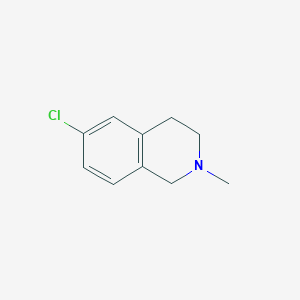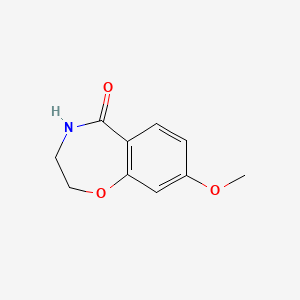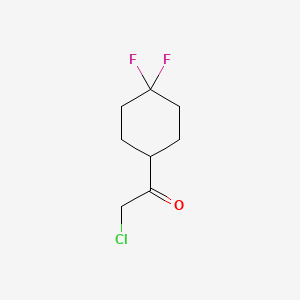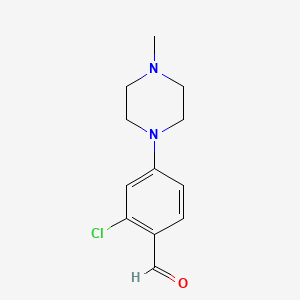![molecular formula C10H10N6 B1429627 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1428139-39-2](/img/structure/B1429627.png)
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves the use of a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction is used with synthesized glycone and aglycone intermediates to transform the designed triazole-linked pyrazolo .
Scientific Research Applications
Green Synthesis and Antimicrobial Activity
A study conducted by Abdelhamid et al. (2016) focused on the green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and related compounds. They demonstrated that these compounds, including variations of [1,2,4]triazolo[1,5-a]pyrimidine, exhibited competitive antimicrobial activities comparable to tetracycline and clotrimazole, which are standard antibacterial and antifungal drugs, respectively. This highlights their potential in developing new antimicrobial agents (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
Synthesis for Biological Applications
In 2008, Abdel‐Aziz et al. explored the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives. They found that some of these compounds exhibited moderate effects against bacterial and fungal species, suggesting their utility in creating new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Herbicidal Activities
Sun Guo-xiang (2009) designed and synthesized new derivatives of 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine and evaluated their herbicidal activities. The study found that some of these compounds displayed good herbicidal activities, suggesting their potential use in agricultural applications (Sun Guo-xiang, 2009).
Anticancer and Antibacterial Activities
A recent study by Mallisetty et al. (2022) synthesized new compounds linking 1,2,4-triazole to pyrazole derivatives, including pyrazolo[1,5-a]pyrimidine. These compounds demonstrated notable antibacterial activity against various bacterial strains and potent cytotoxicity against certain cancer cell lines, indicating their potential in anticancer and antimicrobial research (Mallisetty, Ganipisetti, Majhi, Sirisilla, & Putta, 2022).
Future Directions
The future directions for research on “2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential pharmacological applications . Given the wide range of activities exhibited by pyrazole derivatives, there is significant potential for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
For instance, if tubulin is indeed a target, the compound could prevent the polymerization of tubulin into microtubules, which are essential components of the cell’s cytoskeleton .
Biochemical Pathways
The inhibition of tubulin polymerization would affect multiple biochemical pathways. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, their disruption could lead to cell cycle arrest, impaired cellular function, and ultimately cell death .
Result of Action
The result of the compound’s action would likely be cell death, given its potential to disrupt critical cellular functions by inhibiting tubulin polymerization . This could make it a promising candidate for anticancer or antiviral therapies .
Biochemical Analysis
Biochemical Properties
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . This compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has shown interactions with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It influences cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. This inhibition results in decreased gene expression of proteins involved in cell proliferation and survival. Furthermore, this compound affects cellular metabolism by reducing the metabolic flux through pathways that are dependent on CDK2 activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, thereby blocking the enzyme’s ability to phosphorylate its substrates . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of CDK2. Additionally, the compound may induce conformational changes in CDK2 that further enhance its inhibitory potency. The inhibition of CDK2 leads to downstream effects on gene expression, particularly the downregulation of genes involved in cell cycle progression and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest in cancer cells. Some studies have reported the development of resistance to the compound over time, likely due to adaptive cellular mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . The compound’s interaction with metabolic enzymes can affect the levels of other metabolites, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with CDK2 and other proteins involved in cell cycle regulation . In the nucleus, the compound can affect gene expression by modulating the activity of transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within the cell .
Properties
IUPAC Name |
2,7-dimethyl-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-6-8(9-3-4-12-14-9)5-11-10-13-7(2)15-16(6)10/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCCYQCXYJVEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163536 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-39-2 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)

![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)




![{4-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1429566.png)
